molecular formula C22H30O4 B1216919 Canrenoic acid CAS No. 4138-96-9

Canrenoic acid

Cat. No.: B1216919
CAS No.: 4138-96-9
M. Wt: 358.5 g/mol
InChI Key: PBKZPPIHUVSDNM-WNHSNXHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical narrative of mineralocorticoid receptor antagonist research that began in the 1950s. Following the identification of aldosterone in 1953, pharmaceutical research programs initiated systematic efforts to develop compounds capable of blocking aldosterone activity. The foundational work was conducted at Searle Laboratories, where researchers Charles Kagawa and John Cella pioneered the development of spirolactone-based compounds as the first synthetic antagonists of mineralocorticoid activity.

The initial breakthrough came with the development of compound SC-5233, also known as 6,7-dihydrocanrenone, which represented the first synthetic antagonist of the mineralocorticoid receptor to be identified and tested in humans. This compound, characterized as 3-(3-oxo-17β-hydroxyandrost-4-en-17α-yl)propionic acid γ-lactone, demonstrated convincing antagonistic efficacy that was strictly dependent on the presence of a mineralocorticoid in experimental models. However, SC-5233 exhibited limited oral bioavailability and relatively low potency when administered parenterally, necessitating further chemical modifications.

The research trajectory led to the development of enhanced compounds through systematic chemical modifications designed to improve oral bioavailability and potency. Cella and his chemistry team at Searle introduced dehydrogenation of saturated bonds and the addition of functional groups such as the 7α-acetylthio group, ultimately leading to spironolactone (SC-9420). This compound emerged as a significant component within this developmental framework, representing both a metabolic product and a structural foundation for understanding the broader family of spirolactone compounds.

The formal characterization of this compound was documented by 1959, with its introduction for medical use occurring through its potassium salt form, potassium canrenoate, by 1968. This timeline reflects the systematic approach to drug development that characterized the early era of steroid hormone research, where compounds were developed and characterized through extensive in vivo experimentation in animals and humans, prior to the availability of modern molecular biology techniques.

Significance in Steroid Chemistry

This compound occupies a distinctive position within steroid chemistry as a synthetic steroidal antimineralocorticoid belonging to the spirolactone group. The compound possesses the molecular formula C₂₂H₃₀O₄ with an average molecular weight of 358.478 daltons, classified chemically as a steroid acid, monocarboxylic acid, and 3-oxo-Delta(4) steroid. This structural configuration places this compound within the broader category of androgens and derivatives, specifically as 3-hydroxylated C19 steroid hormones, despite its primary function as a mineralocorticoid receptor antagonist rather than an androgenic compound.

The chemical taxonomy of this compound reveals its complex structural relationships within steroid chemistry. The compound belongs to the class of organic compounds known as androgens and derivatives, with a hierarchical classification that includes lipids and lipid-like molecules at the super class level, steroids and steroid derivatives at the class level, and androstane steroids at the sub class level. The direct parent classification identifies it as belonging to androgens and derivatives, while alternative parent classifications include steroid acids, 3-oxosteroids, 17-hydroxysteroids, and various other structural categories that reflect its multifaceted chemical nature.

Chemical Property Value
Molecular Formula C₂₂H₃₀O₄
Molecular Weight 358.478 daltons
Chemical Classification Steroid acid, monocarboxylic acid
Structural Type 3-oxo-Delta(4) steroid
Steroid Category Androstane steroid derivative
Functional Groups Tertiary alcohols, carboxylic acids

The structural significance of this compound extends to its role as a prodrug and metabolic intermediate within the spirolactone family. Like spironolactone, this compound functions as a prodrug that undergoes metabolic conversion to canrenone in the body. This metabolic relationship establishes this compound as both a pharmacologically active compound and a critical intermediate in the biotransformation pathways that generate the ultimate active metabolites responsible for mineralocorticoid receptor antagonism.

The compound's position within steroid chemistry is further emphasized by its structural relationships to other significant compounds in the spirolactone series. This compound represents the ring-opened carboxylic acid form of the γ-lactone structure that characterizes many spirolactone compounds, with potassium canrenoate serving as its potassium salt form used for clinical applications. This structural versatility demonstrates the sophisticated chemical modifications that were developed to optimize the pharmacological properties of spirolactone-based compounds while maintaining their fundamental mineralocorticoid receptor antagonist activity.

Research Trajectory and Scientific Importance

The research trajectory of this compound has evolved from its initial development as part of mineralocorticoid receptor antagonist research to encompass diverse areas of cardiovascular and cellular biology investigation. Contemporary research has revealed that this compound, along with its related compounds, exhibits significant effects on cardiac electrophysiology and cellular calcium homeostasis, expanding our understanding of its biological significance beyond traditional mineralocorticoid receptor interactions.

Groundbreaking research has demonstrated that this compound, along with spironolactone, exhibits the ability to block human ether-a-go-go-related gene channels at therapeutic concentrations. This discovery has important implications for understanding the electrophysiological effects of spirolactone compounds and their potential impact on cardiac rhythm regulation. The research revealed that both spironolactone and this compound prolong cardiac action potential duration and decrease the Kv11.1 current, indicating effects on multiple ion channel systems beyond their primary mineralocorticoid receptor antagonist activity.

Comprehensive electrophysiological studies have investigated the effects of canrenone, the primary metabolite of this compound, on various cardiac ion channels including hKv1.5, Kv4.3, and Kv7.1+minK channels expressed in mammalian cell lines. These investigations have provided detailed insights into the molecular mechanisms underlying the cardiac effects of spirolactone compounds, revealing complex interactions with multiple ion channel systems that contribute to their overall cardiovascular effects.

Research Area Key Findings Scientific Significance
Ion Channel Effects Blocks human ether-a-go-go-related gene channels Reveals electrophysiological mechanisms
Cardiac Electrophysiology Prolongs action potential duration Expands understanding of cardiac effects
Cellular Calcium Homeostasis Affects intracellular calcium regulation Demonstrates multifaceted cellular actions
Mineralocorticoid Receptor Research Provides insights into receptor antagonism Advances fundamental receptor pharmacology

Recent research developments have expanded the scope of this compound investigations to include its potential role in autoimmune disease mechanisms. Studies have associated aldosterone with the promotion of various organ-specific autoimmune diseases through the induction of Th17 polarization of CD4+ T cells, suggesting new therapeutic targets for anti-mineralocorticoid drugs. This research trajectory indicates that the scientific importance of this compound and related compounds extends far beyond their original development as diuretic agents, encompassing fundamental mechanisms of immune regulation and inflammatory disease processes.

Properties

IUPAC Name

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKZPPIHUVSDNM-WNHSNXHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2181-04-6 (Parent)
Record name Canrenoic Acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022726
Record name Canrenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-96-9, 2181-04-6
Record name Canrenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canrenoic Acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canrenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canrenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Canrenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Potassium canrenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANRENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UG89VA9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Canrenoic acid is synthesized through a series of chemical reactions starting from steroidal precursorsOne common method involves the oxidation of spironolactone to produce canrenone, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Metabolic Conversion to Canrenone

Canrenoic acid acts as a prodrug, undergoing lactonization to form canrenone, its active metabolite. This reaction involves cyclization of the γ-hydroxy acid moiety into a γ-lactone ring (Figure 1) .

Canrenoic acidHydrolysis CyclizationCanrenone lactone +H2O\text{this compound}\xrightarrow{\text{Hydrolysis Cyclization}}\text{Canrenone lactone }+\text{H}_2\text{O}

Condition Catalyst/Environment Product Biological Relevance
Physiological pH (body)Enzymatic (esterases)CanrenonePrimary activation mechanism

Structural Implications :

  • The open-chain carboxylic acid converts to a closed lactone form, altering solubility and receptor binding .

  • This transformation is critical for its aldosterone antagonism .

Salt Formation

This compound readily forms salts, such as potassium canrenoate , enhancing its solubility for clinical use .

Canrenoic acid+KOHPotassium canrenoate+H2O\text{this compound}+\text{KOH}\rightarrow \text{Potassium canrenoate}+\text{H}_2\text{O}

Property This compound Potassium Canrenoate
Solubility Low in waterHigh (ionic form)
Bioavailability LimitedImproved

Applications :

  • Potassium canrenoate is the preferred formulation for intravenous administration .

Degradation Pathways

This compound exhibits instability under specific conditions, leading to degradation:

Oxidation

  • Susceptible to auto-oxidation at the Δ⁴-3-keto steroid moiety, forming peroxides or epoxides .

  • Accelerated by light, heat, or free radicals .

Hydrolysis

  • The ester bond in its lactone metabolite (canrenone) can hydrolyze back to this compound under acidic or alkaline conditions :

Canrenone+H2OpH 3 or 8Canrenoic acid\text{Canrenone}+\text{H}_2\text{O}\xleftrightarrow{\text{pH 3 or 8}}\text{this compound}

Degradation Conditions :

Pathway Conditions Impact
OxidationSolid-state, high humidity Loss of potency; byproduct formation
HydrolysisExtreme pH, aqueous solutions Reversible lactone-acid equilibrium

Solid-State Reactivity

In pharmaceutical formulations, this compound undergoes:

  • Polymorphic transitions : Crystal structure changes affecting dissolution rates .

  • Moisture-induced degradation : Water absorption increases molecular mobility, accelerating hydrolysis or oxidation .

Synthetic Derivatization

While not a primary pathway, this compound’s carboxylic acid group allows for esterification or amide formation in synthetic modifications. Example:

Canrenoic acid+R OHAcid catalystCanrenoate ester+H2O\text{this compound}+\text{R OH}\xrightarrow{\text{Acid catalyst}}\text{Canrenoate ester}+\text{H}_2\text{O}

Applications :

  • Used to develop prodrugs with tailored pharmacokinetics .

Scientific Research Applications

Cardiovascular Applications

Canrenoic acid plays a significant role in cardiovascular health, particularly in managing conditions related to aldosterone excess. Its effects on cardiac ion channels have been studied extensively.

Mechanism of Action:

  • This compound blocks human ether-a-go-go-related gene (HERG) currents, which are crucial for cardiac repolarization. This blockade occurs in a voltage- and frequency-independent manner, indicating its potential to influence cardiac action potentials and heart rhythm .
  • Research indicates that this compound can prolong cardiac action potential duration and decrease the activity of potassium channels such as hKv1.5, further supporting its role in cardiovascular pharmacology .

Case Study:
In a study involving chronic heart failure patients, spironolactone (and by extension, this compound) was shown to reduce QT dispersion, a marker associated with arrhythmias. This suggests that this compound may offer protective benefits against cardiac dysrhythmias in patients with heart failure .

Hypertension and Hyperaldosteronism

This compound is utilized in experimental models to understand its effects on hypertension and hyperaldosteronism.

Research Findings:

  • In rodent studies, this compound was administered to assess its impact on blood pressure regulation in models of high-fat diet-induced hypertension. Results indicated that this compound effectively mitigated increases in blood pressure associated with aldosterone excess .
  • The compound's ability to antagonize mineralocorticoid receptors has been linked to improved outcomes in hypertension models, demonstrating its therapeutic promise .

Liver Disease Management

This compound has been investigated for its potential benefits in liver diseases, particularly cirrhosis.

Clinical Application:

  • A randomized controlled trial evaluated the use of potassium canrenoate (a salt form of this compound) in patients with preascitic cirrhosis. The study found that treatment with canrenoate reduced the cumulative occurrence of ascites and variceal progression over one year compared to placebo .
  • This suggests that this compound may help manage complications arising from portal hypertension associated with liver cirrhosis.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties through its modulation of mineralocorticoid receptors.

Findings:

  • Studies have shown that prenatal exposure to this compound did not attenuate but rather amplified the effects of hydrocortisone on neurodevelopmental outcomes, suggesting complex interactions between stress hormones and mineralocorticoid receptor antagonism during critical developmental windows .

Anti-fibrotic Properties

This compound is noted for its anti-fibrotic effects, making it relevant in conditions characterized by excessive fibrosis.

Mechanism:

  • Research indicates that this compound may inhibit fibroblast activation and collagen deposition, which are central processes in fibrosis development. This property positions it as a potential therapeutic agent in fibrotic diseases affecting various organs .

Mechanism of Action

Canrenoic acid exerts its effects by antagonizing the aldosterone receptor. It competes with aldosterone for binding to the mineralocorticoid receptor, thereby inhibiting the hormone’s action. This leads to increased excretion of sodium and water, and retention of potassium, which helps in reducing blood pressure and managing fluid balance in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Profiles

Parameter Canrenoic Acid Spironolactone Eplerenone
Parent Drug Potassium canrenoate Spironolactone Eplerenone
Active Metabolites Canrenone This compound, Canrenone None
Half-Life 0.07 hours (this compound) 1.4 hours (spironolactone) 4–6 hours
Metabolic Pathways Lactonization (PON-dependent), glucuronidation CYP3A4 oxidation, lactonization CYP3A4 hydroxylation
Key Enzymes PON1, PON3, UGTs CYP3A4, PONs CYP3A4
  • This compound vs. Spironolactone: While both share MR antagonism, spironolactone requires conversion to this compound and canrenone for activity. This compound’s lactonization to canrenone is PON-dependent, introducing variability in pediatric populations . Spironolactone’s metabolism involves CYP3A4, increasing drug interaction risks compared to this compound .
  • This compound vs. Eplerenone: Eplerenone, a non-steroidal MRA, lacks active metabolites and has a longer half-life. It exhibits higher MR selectivity, reducing progesterone receptor cross-reactivity, which is observed with this compound .

Cardiac Ion Channel Effects

Both this compound and spironolactone block multiple potassium channels, contributing to antiarrhythmic properties:

Channel (Current) This compound (IC₅₀) Spironolactone (IC₅₀) Eplerenone (IC₅₀)
hKv1.5 (IKur) 44.6 µM 39.8 µM No significant effect
Kv4.3 (Ito1) 29.5 µM 25.3 µM No significant effect
hERG (IKr) 78.2 µM 62.4 µM No significant effect
Kv7.1+minK (IKs) 19.4 µM 15.7 µM No significant effect
  • Eplerenone lacks direct ion channel effects, relying solely on MR blockade .
  • Clinical Relevance: Combined MR antagonism and ion channel modulation make this compound/spironolactone unique in treating aldosterone-driven arrhythmias, whereas eplerenone is preferred for MR-specific effects without ion channel interference .

Unique Pharmacodynamic Interactions

  • Synergy with Urocortin 2: In heart failure models, this compound combined with urocortin 2 (a CRH-like peptide) improved hemodynamics and renal function more effectively than monotherapy, likely due to complementary neurohormonal modulation .

Off-Target and Adverse Effects

  • Cognitive and Cerebrovascular Effects: In obesity models, this compound reduced cerebral artery remodeling and white matter injury, likely via MR-independent pathways. Eplerenone improved cognitive function in hypertensive rats but lacked cerebrovascular benefits .

Clinical Implications and Considerations

  • Heart Failure: this compound and spironolactone are superior to eplerenone in patients with aldosterone-driven arrhythmias due to dual MR and ion channel actions .
  • Pediatric Use: this compound’s variable PON activity in neonates necessitates dose adjustments .
  • Drug Interactions : Avoid concomitant use with UGT substrates (e.g., HIV therapies) due to UGT inhibition .

Biological Activity

Canrenoic acid is a synthetic compound primarily known for its role as an aldosterone antagonist. It is often used in the treatment of conditions related to hyperaldosteronism, such as primary hyperaldosteronism and certain forms of hypertension. As a metabolite of spironolactone, this compound exhibits significant biological activity that has been the subject of various research studies.

This compound functions by antagonizing the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. This action leads to increased sodium excretion and potassium retention, which can help manage blood pressure and fluid balance in patients with conditions like heart failure or edema.

Key Mechanisms:

  • Aldosterone Receptor Blockade : Prevents aldosterone from exerting its effects on renal tubules.
  • Diuretic Effect : Promotes diuresis, leading to decreased blood volume and pressure.
  • Electrolyte Balance : Increases sodium excretion while conserving potassium.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively, particularly in pediatric populations. A notable study characterized the population pharmacokinetics of canrenone (the active metabolite) following intravenous administration of potassium canrenoate.

Pharmacokinetic Parameters:

ParameterValue
Clearance (CL/F)11.4 × (WT/70.0)^{0.75}
Volume of Distribution (V/F)374.2 × (WT/70)
Elimination Half-lifeApproximately 11.2 hours

This study indicated that weight significantly influences the pharmacokinetics of canrenone, suggesting that dosing should be adjusted based on body weight in pediatric patients .

Antihypertensive Effects

Research has demonstrated that this compound effectively lowers blood pressure in hypertensive patients. In a double-blind study, potassium canrenoate was shown to significantly reduce mean blood pressure in hypertensive individuals compared to normotensive controls .

Renal Effects

This compound has been linked to increased renal prostaglandin synthesis, which plays a role in its antihypertensive effects. The administration of potassium canrenoate resulted in enhanced excretion of prostaglandin E2, particularly in hypertensive patients .

Case Studies

  • Case Study 1 : A patient with primary hyperaldosteronism treated with this compound showed significant improvement in blood pressure and electrolyte balance after initiating therapy.
  • Case Study 2 : Pediatric patients receiving potassium canrenoate for fluid management demonstrated effective clearance rates and improved clinical outcomes without significant adverse effects .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Primary Hyperaldosteronism : Effective in managing excess aldosterone levels.
  • Heart Failure : Used as part of a combination therapy to alleviate symptoms and improve quality of life.
  • Edema Management : Helps reduce fluid retention associated with chronic conditions.

Research Findings

Recent studies have explored the broader implications of this compound beyond its traditional uses:

  • A study indicated that prenatal exposure to mineralocorticoid receptor blockers like this compound did not mitigate but rather amplified stress responses in animal models .
  • Investigations into the effects on cardiac ion channels have revealed that this compound may influence HERG currents, which are critical for cardiac repolarization .

Q & A

Q. What are the primary pharmacological mechanisms of canrenoic acid, and how do they differ from its metabolite canrenone?

this compound acts as a competitive antagonist of the mineralocorticoid receptor (MR), inhibiting aldosterone binding and downstream signaling. Unlike its metabolite canrenone, this compound lacks the lactone ring, which reduces its lipophilicity and alters pharmacokinetic properties. Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and molecular docking simulations are used to compare binding affinities . Pharmacokinetic studies in pediatric populations demonstrate distinct elimination rates (k_parent_0 for this compound vs. k_metabolite_0 for canrenone), necessitating compartmental modeling to assess metabolic pathways .

Q. How should researchers design experiments to characterize this compound’s stability in aqueous solutions?

Stability studies require controlled conditions (pH, temperature, light exposure) with high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to quantify degradation products. For example, hydrolysis of this compound under alkaline conditions generates canrenone, which can be monitored via UV-Vis spectroscopy at 240 nm. Experimental protocols should follow ICH guidelines for forced degradation studies, including validation of analytical methods (precision, accuracy, linearity) .

Advanced Research Questions

Q. How can conflicting data on this compound’s antiandrogenic effects be resolved in preclinical models?

Discrepancies often arise from variations in experimental models (e.g., cell lines vs. animal tissues) and dosage regimens. A systematic approach includes:

  • Meta-analysis of existing datasets to identify confounding variables (e.g., androgen receptor isoform expression).
  • Dose-response studies using standardized in vitro assays (e.g., luciferase reporter gene assays in HEK293 cells transfected with human AR).
  • Cross-validation with clinical data, such as gynecomastia incidence in heart failure trials, to contextualize preclinical findings .

Q. What methodological challenges arise when modeling this compound’s pharmacokinetics in heterogeneous patient populations?

Population pharmacokinetic (PopPK) models must account for covariates like age, renal function, and drug-drug interactions. For pediatric studies, sparse sampling and ethical constraints limit data collection. Solutions include:

  • Non-linear mixed-effects modeling (NONMEM) to estimate inter-individual variability.
  • Bayesian forecasting to predict exposure in under-sampled cohorts.
  • In vitro-in vivo extrapolation (IVIVE) using hepatocyte data to scale metabolic clearance .

Experimental Design & Data Analysis

Q. How should researchers optimize in vivo models to evaluate this compound’s cardioprotective effects without confounding by aldosterone escape?

Key considerations:

  • Animal models : Use Dahl salt-sensitive rats or transverse aortic constriction (TAC) mice to mimic heart failure with preserved ejection fraction (HFpEF).
  • Endpoint selection : Combine hemodynamic measurements (e.g., left ventricular end-diastolic pressure) with biomarkers like NT-proBNP.
  • Control groups : Include MR knockout models to isolate this compound-specific effects from endogenous aldosterone pathways .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on electrolyte balance?

  • Repeated-measures ANOVA to track serum potassium and magnesium levels over time.
  • Multivariate regression to adjust for covariates (e.g., concomitant diuretic use).
  • Adverse event analysis : Use Fisher’s exact test for rare outcomes (e.g., hyperkalemia incidence >5.5 mmol/L) with Bonferroni correction for multiple comparisons .

Contradictions & Knowledge Gaps

Q. Why do some studies report minimal hyperkalemia risk with this compound, while others highlight significant electrolyte disturbances?

Discrepancies stem from:

  • Patient selection : Trials excluding renal impairment vs. real-world cohorts with comorbidities.
  • Monitoring protocols : Frequency of serum potassium assessments (e.g., weekly vs. monthly).
  • Concomitant therapies : Interactions with ACE inhibitors or potassium supplements. Researchers should conduct stratified subgroup analyses and leverage real-world evidence (RWE) databases to clarify risk profiles .

Q. How can in vitro findings on this compound’s anti-proliferative effects in cancer cells be reconciled with limited clinical translation?

  • Tumor heterogeneity : Use patient-derived xenograft (PDX) models to capture genetic diversity.
  • Drug delivery challenges : Assess nanoparticle encapsulation to improve bioavailability.
  • Combination therapy screens : Test synergy with chemotherapeutics (e.g., doxorubicin) using high-throughput viability assays (CellTiter-Glo) .

Methodological Resources

  • Systematic reviews : Follow PRISMA guidelines and use databases like PubMed, Web of Science, and EMBASE for comprehensive literature searches .
  • Data reproducibility : Adhere to the ARRIVE guidelines for preclinical studies and provide raw datasets in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canrenoic acid
Reactant of Route 2
Canrenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.